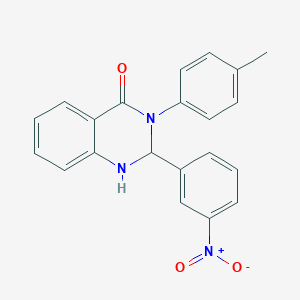
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one, also known as Nitrophenylquinazolinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is mainly attributed to its ability to inhibit protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone are mainly related to its inhibition of protein kinase CK2. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 by 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can lead to the dysregulation of these processes, which may result in cell death or growth inhibition.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is its ability to inhibit protein kinase CK2, which is a promising target for the development of new anticancer drugs. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has some limitations for lab experiments, such as its low solubility in water and some organic solvents, which may affect its bioavailability and activity.
Future Directions
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has great potential for future research in various fields such as medicinal chemistry, material science, and analytical chemistry. One of the future directions for 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is the development of new CK2 inhibitors with improved potency and selectivity. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based fluorescent dyes and sensors can also be further optimized for various applications such as bioimaging and sensing. In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be used as a derivatizing agent for the analysis of other biomolecules such as nucleic acids and carbohydrates.
Synthesis Methods
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be synthesized through a one-pot reaction of 2-aminobenzonitrile, p-tolylacetic acid, and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and reduction to yield the final product. The yield of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratio.
Scientific Research Applications
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been identified as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.
In material science, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a building block for the synthesis of fluorescent dyes and sensors. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based dyes have been shown to exhibit excellent photophysical properties such as high quantum yield and good photostability, making them suitable for various applications such as bioimaging and sensing.
In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone reacts with primary and secondary amines in amino acids and peptides to form stable fluorescent derivatives, which can be detected by fluorescence detection.
properties
CAS RN |
5564-51-2 |
|---|---|
Product Name |
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one |
Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c1-14-9-11-16(12-10-14)23-20(15-5-4-6-17(13-15)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22H,1H3 |
InChI Key |
MXFUIUPCZDUIPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
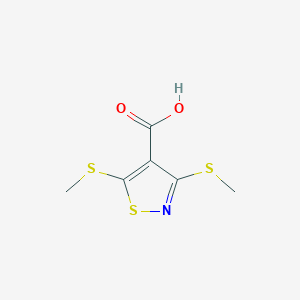
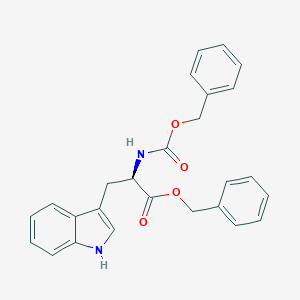
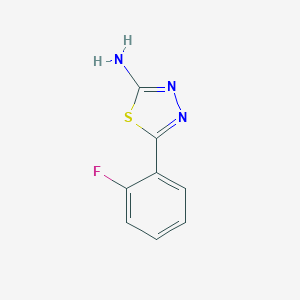
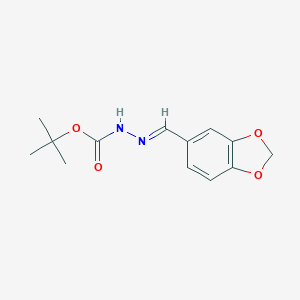
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
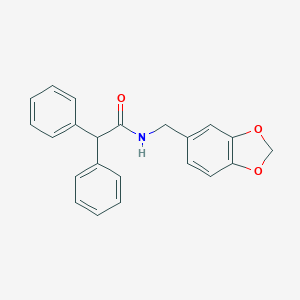
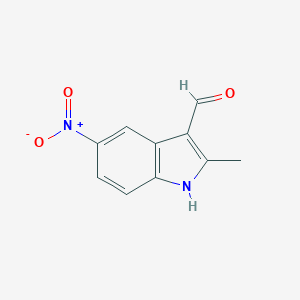
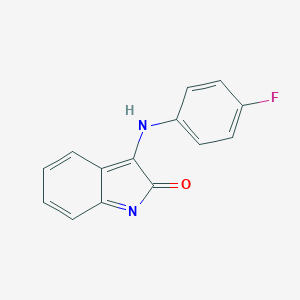
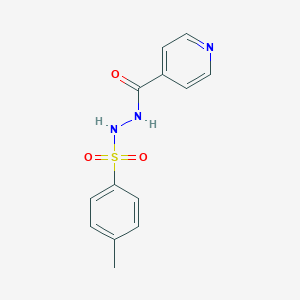
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
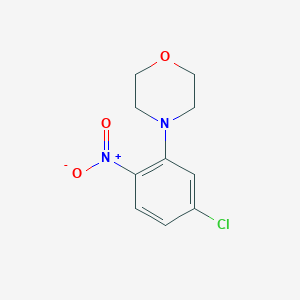
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)